molecular formula C11H14FNO3S B2734854 4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine CAS No. 825611-17-4

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine

Cat. No. B2734854
M. Wt: 259.3
InChI Key: RICOPWBFTSJFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine is a chemical compound with the molecular formula C11H14FNO3S . It has an average mass of 259.297 Da and a monoisotopic mass of 259.067841 Da .


Molecular Structure Analysis

The molecular structure of 4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. This morpholine ring is sulfonylated at the 4-position with a 4-fluoro-2-methylphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine include its molecular formula (C11H14FNO3S), average mass (259.297 Da), and monoisotopic mass (259.067841 Da) . Unfortunately, other properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Antimicrobial and Antibiotic Activity Modulation

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine, as a sulfonamide derivative, exhibits significant antimicrobial activity. For instance, Oliveira et al. (2015) explored its antimicrobial and modulating activities against multi-resistant strains of bacteria and fungi, demonstrating its potential in enhancing the efficacy of antibiotics against resistant pathogens (Oliveira et al., 2015). Similarly, Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, showing potent antimicrobial activity, highlighting the critical role of the morpholine and fluoro-sulfonyl groups in combating microbial infections (Janakiramudu et al., 2017).

Synthesis and Characterization of Sulphur-Containing Derivatives

The compound's versatility in synthetic chemistry allows for the creation of novel sulphur-containing 1,2,4-triazole derivatives with antimicrobial properties. Rao et al. (2014) demonstrated the synthesis and pharmacological evaluation of such derivatives, showcasing their potential in developing new antimicrobial agents (Rao et al., 2014).

Electrophoretic and Biocompatible Polymers

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine derivatives have been utilized in the development of novel polymers with potential electrochemical applications. Morandi et al. (2015) and Hahn et al. (2013) explored the synthesis of morpholinium-functionalized anion-exchange membranes and poly(ether sulfone) copolymers, respectively, for use in alkaline fuel cells, highlighting their excellent thermal stability and conductivity (Morandi et al., 2015); (Hahn et al., 2013).

Anticancer Activity

The compound's structural framework serves as a foundation for developing novel anticancer agents. Gaur et al. (2022) synthesized indole-based sulfonohydrazide derivatives containing the morpholine ring, demonstrating significant anticancer activity against breast cancer cell lines, thereby underscoring the therapeutic potential of these compounds in cancer treatment (Gaur et al., 2022).

properties

IUPAC Name

4-(4-fluoro-2-methylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICOPWBFTSJFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Fluoro-2-methylphenyl)sulfonyl)morpholine

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